6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-11-4-5-12-9(11)6-8(10-12)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYMSYUSWDVYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Using Hydrazine Derivatives
A common synthetic route involves the cyclocondensation of hydrazine or hydrazine derivatives with appropriately substituted carbonyl compounds or α,β-unsaturated carbonyls. This method constructs the imidazo[1,2-b]pyrazole nucleus efficiently.
- Step 1: Preparation of cyanoacetamide intermediates by reacting substituted amines with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile.
- Step 2: Condensation of these intermediates with N,N-dimethylformamide dimethyl acetal or its analogues to form synthones.
- Step 3: Cyclization with hydrazine monohydrate under reflux in ethanol to yield 3-aminopyrazole-4-carboxamide intermediates.
- Step 4: Groebke–Blackburn–Bienaymé (GBB) three-component reaction assembling pyrazoles, aldehydes, and isocyanides in the presence of acid catalysts to form the imidazo[1,2-b]pyrazole core.
This method allows the introduction of various substituents, including cyclopropyl and methyl groups, by choosing appropriate starting materials (aldehydes or amines) and isocyanides.
Selective Functionalization via Metalation
Selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been achieved through metalation techniques:
- Br/Mg exchange and regioselective magnesiations or zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl) enable the installation of substituents at specific positions on the heterocyclic ring.
- Trapping of the metalated intermediates with electrophiles introduces the cyclopropyl or methyl groups with high regioselectivity.
This approach is valuable for modifying the scaffold post-synthesis to optimize biological properties such as solubility and activity.
Representative Synthesis Data and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amination | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile + substituted amines, toluene/DMF, 80°C, 6–12 h | 25–97 | Cyanoacetamide intermediate formation |
| 2 | Condensation | N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h | 49–98 | Formation of synthones |
| 3 | Cyclization | Hydrazine monohydrate, reflux in EtOH, 12 h | 35–91 | 3-Aminopyrazole-4-carboxamide intermediates |
| 4 | GBB three-component reaction | Pyrazoles + aldehydes + isocyanides, MeCN, HClO4 catalyst, rt, 6 h | 23–85 | Formation of imidazo[1,2-b]pyrazole derivatives |
These yields demonstrate the efficiency of the multi-step synthesis, with purification typically achieved by recrystallization or chromatography.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and substitution pattern of intermediates and final products.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Melting Point Determination: Assesses compound purity and identity.
- Chromatographic Techniques: Silica gel column chromatography is commonly used for purification.
Research Findings and Optimization
- The Groebke–Blackburn–Bienaymé reaction is a powerful one-pot method to assemble highly functionalized imidazo[1,2-b]pyrazoles, including 6-cyclopropyl-1-methyl derivatives.
- Selective metalation strategies enable regioselective introduction of substituents, improving solubility and biological activity.
- Studies have shown that derivatives with cyclopropyl groups exhibit enhanced biological activities, including cytotoxicity against cancer cell lines.
- Optimization of reaction conditions (solvent, temperature, catalyst loading) significantly impacts yield and purity.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation with hydrazine | Hydrazine monohydrate, substituted aldehydes, isocyanides | One-pot synthesis, versatile | Requires careful control of conditions |
| Metalation and electrophilic trapping | TMP-bases, organomagnesium or zinc reagents, electrophiles | Regioselective functionalization | Sensitive to moisture, requires inert atmosphere |
| Multicomponent GBB reaction | 3-Aminopyrazoles, aldehydes, isocyanides, acid catalyst | Rapid library synthesis, high diversity | Moderate yields, purification needed |
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of various substituted derivatives of the compound
Scientific Research Applications
Chemistry: In organic chemistry, 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is being explored for its therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for the development of new drugs.
Industry: In the material science industry, this compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in electronic devices and photovoltaic cells.
Mechanism of Action
The mechanism by which 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of Selected Imidazo[1,2-b]pyrazole Derivatives
*Estimated based on structural similarity to analogue (4).
Key Observations:
- Solubility Enhancement: Replacement of indole with the imidazo[1,2-b]pyrazole core reduces lipophilicity (logD) significantly. For example, the pruvanserin analogue (4) exhibited a logD of 1.2 compared to indole-based pruvanserin (logD ~2.5), resulting in a 10-fold increase in solubility . The 6-cyclopropyl-1-methyl derivative is expected to follow this trend due to its non-planar cyclopropyl group, which disrupts aromatic stacking and enhances hydrophilicity.
- Impact of Substituents: The ethyl 6-methyl-sulfanyl derivative (logD 2.5) demonstrates that bulky or lipophilic substituents (e.g., phenyl, methyl-S) can counteract solubility gains . In contrast, the cyclopropyl group in the target compound balances steric bulk with moderate hydrophobicity.
Biological Activity
6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a compound attracting significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- IUPAC Name : (6-cyclopropyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanol
- Molecular Formula : C10H13N3O
- Molecular Weight : 191.23 g/mol
- CAS Number : 177199-82-5
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It interacts with receptors to influence cellular signaling processes, potentially modulating pathways relevant to cancer and inflammatory diseases.
Cytotoxicity and Apoptosis
Research has demonstrated that derivatives of imidazo[1,2-b]pyrazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study reported that cyclopropyl-substituted compounds induced apoptosis in a dose-dependent manner:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6-Cyclopropyl derivative | 0.625 | HL-60 (human promyelocytic leukemia) |
| Other derivatives | 1.24 - 3.79 | MCF-7 (human breast cancer) |
The study found that the compound induced early and late apoptotic populations without significant necrosis at lower concentrations, indicating its potential as an anti-cancer agent .
Anti-inflammatory Effects
In addition to cytotoxicity, the compound exhibits anti-inflammatory properties. It has been shown to inhibit COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of imidazo[1,2-b]pyrazole derivatives:
- Study on Apoptosis Induction :
- Anti-inflammatory Activity Testing :
Structure–Activity Relationships (SAR)
The structure–activity relationships of imidazo[1,2-b]pyrazoles highlight the importance of specific substituents on the pyrazole ring for enhancing biological activity. Variations in the cyclopropyl group and modifications at the nitrogen positions can lead to significant differences in potency against various biological targets.
Q & A
Q. What are the primary synthetic strategies for constructing the imidazo[1,2-b]pyrazole core in 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole?
The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclization reactions. Key methods include:
- Cyclocondensation : Using 5-aminopyrazole precursors with carbonyl or α,β-unsaturated ketones under acidic or thermal conditions to form the bicyclic structure .
- Cycloaddition : [3+2] or [4+2] cycloadditions involving nitrile imines or other dipolarophiles .
- Functionalization : Post-cyclization modifications (e.g., introducing cyclopropyl or methyl groups) via Suzuki coupling or alkylation . Experimental optimization using factorial design (e.g., varying solvent, temperature, catalyst) is critical for yield improvement .
Q. How can researchers validate the structural integrity of this compound?
Structural characterization relies on:
- X-ray crystallography : To confirm regiochemistry and substituent orientation .
- NMR spectroscopy : H and C NMR to verify cyclopropyl ring integration (characteristic upfield shifts for cyclopropyl protons) and methyl group placement .
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What are the common biological activity assays for imidazo[1,2-b]pyrazole derivatives?
While specific data for this compound is limited, related analogs are evaluated via:
- Enzyme inhibition assays : Kinase or protease inhibition using fluorescence-based or colorimetric readouts .
- Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines .
- Receptor binding studies : Radioligand displacement assays for GPCR targets .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Advanced approaches integrate:
- Quantum chemical calculations : To model cyclization transition states and identify low-energy pathways .
- Machine learning : Training models on reaction databases to predict optimal solvents, catalysts, or temperatures .
- Reactor design simulations : Multiphysics modeling to scale up reactions while minimizing side products .
Q. How to resolve contradictions in regioselectivity data during cyclopropane ring installation?
Discrepancies in cyclopropane positioning may arise from:
- Steric vs. electronic effects : Computational DFT studies can map charge distribution and steric hindrance at reaction sites .
- Reaction condition tuning : Adjusting Lewis acid catalysts (e.g., ZnCl₂ vs. FeCl₃) to favor kinetic vs. thermodynamic products .
- Isotopic labeling : Using C-labeled precursors to track cyclopropane formation pathways .
Q. What strategies enable the development of water-soluble derivatives for in vivo studies?
Functionalization approaches include:
Q. How do structural analogs (e.g., imidazo[1,5-b]pyrazoles) inform SAR studies for this compound?
Comparative analysis reveals:
- Ring saturation effects : Fully saturated pyrroloimidazoles exhibit enhanced metabolic stability but reduced target affinity .
- Substituent positioning : Methyl groups at N1 improve membrane permeability, while cyclopropyl at C6 modulates steric bulk for receptor binding .
- Electron-withdrawing groups : Chloro or nitro substituents at C2 enhance electrophilic reactivity in cross-coupling reactions .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
